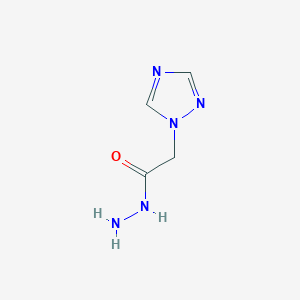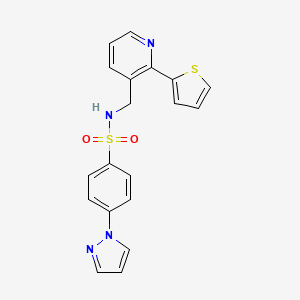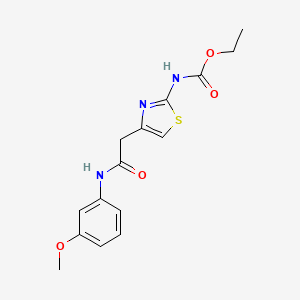
Ethyl (4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Ethyl (4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate” is a complex organic molecule that contains several functional groups, including an ethyl group, a carbamate group, a thiazole ring, and a methoxyphenyl group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed analysis of its molecular structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions occur. Again, without more specific information, it’s difficult to provide a detailed analysis of its chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure. Unfortunately, without specific experimental data, it’s difficult to provide detailed information about these properties .Wissenschaftliche Forschungsanwendungen
- Application : The compound (4-(3-Methoxyphenyl)thiazol-2-yl)methanamine is used in early discovery research .
- Methods of Application : The specific methods of application are not provided, but it’s typically used in laboratory settings .
- Results or Outcomes : The specific results or outcomes are not provided .
- Application : 2-Aminothiazole-based compounds have been associated with several biological activities, acting as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent .
- Methods of Application : The synthetic strategies developed to access the novel 2-aminothiazole derivatives .
- Results or Outcomes : The literature reports many synthetic pathways of these 2-aminothiazoles associated with four different biological activities (anticancer, antioxidant, antimicrobial, and anti-inflammatory activities) .
- Application : N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine has shown potential in inhibiting tubulin polymerization .
- Methods of Application : The compound was tested on three cancer cell lines .
- Results or Outcomes : The compound potently caused inhibition of tubulin polymerization with IC50 values between 0.36 and 0.86 μM in the three cancer cell lines .
Scientific Field: Organic Chemistry
Scientific Field: Medicinal Chemistry
Scientific Field: Pharmacology
- Application : The compound (4-(3-Methoxyphenyl)thiazol-2-yl)methanamine is used in early discovery research .
- Methods of Application : The specific methods of application are not provided, but it’s typically used in laboratory settings .
- Results or Outcomes : The specific results or outcomes are not provided .
- Application : 2-Aminothiazole-based compounds have been associated with several biological activities, acting as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent .
- Methods of Application : The synthetic strategies developed to access the novel 2-aminothiazole derivatives .
- Results or Outcomes : The literature reports many synthetic pathways of these 2-aminothiazoles associated with four different biological activities (anticancer, antioxidant, antimicrobial, and anti-inflammatory activities) .
- Application : N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine has shown potential in inhibiting tubulin polymerization .
- Methods of Application : The compound was tested on three cancer cell lines .
- Results or Outcomes : The compound potently caused inhibition of tubulin polymerization with IC50 values between 0.36 and 0.86 μM in the three cancer cell lines .
Scientific Field: Organic Chemistry
Scientific Field: Medicinal Chemistry
Scientific Field: Pharmacology
- Application : The compound (4-(3-Methoxyphenyl)thiazol-2-yl)methanamine is used in early discovery research .
- Methods of Application : The specific methods of application are not provided, but it’s typically used in laboratory settings .
- Results or Outcomes : The specific results or outcomes are not provided .
- Application : 2-Aminothiazole-based compounds have been associated with several biological activities, acting as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent .
- Methods of Application : The synthetic strategies developed to access the novel 2-aminothiazole derivatives .
- Results or Outcomes : The literature reports many synthetic pathways of these 2-aminothiazoles associated with four different biological activities (anticancer, antioxidant, antimicrobial, and anti-inflammatory activities) .
- Application : N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine has shown potential in inhibiting tubulin polymerization .
- Methods of Application : The compound was tested on three cancer cell lines .
- Results or Outcomes : The compound potently caused inhibition of tubulin polymerization with IC50 values between 0.36 and 0.86 μM in the three cancer cell lines .
Scientific Field: Organic Chemistry
Scientific Field: Medicinal Chemistry
Scientific Field: Pharmacology
Safety And Hazards
Zukünftige Richtungen
Future research on this compound could involve studying its synthesis, its physical and chemical properties, its reactivity, its biological activities, and its potential applications. This could involve laboratory experiments, computational studies, and possibly even clinical trials if the compound shows promise as a therapeutic agent .
Eigenschaften
IUPAC Name |
ethyl N-[4-[2-(3-methoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-3-22-15(20)18-14-17-11(9-23-14)8-13(19)16-10-5-4-6-12(7-10)21-2/h4-7,9H,3,8H2,1-2H3,(H,16,19)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBKGIUTFTZWLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

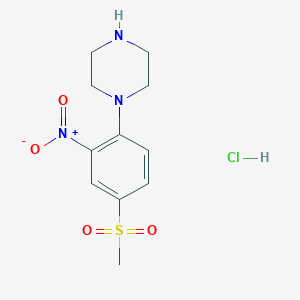
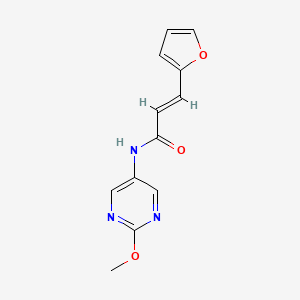

![N-benzyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2671826.png)
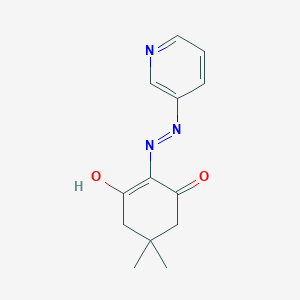
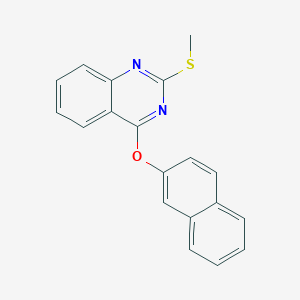
![N-[[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2-chloro-6-fluorobenzamide](/img/structure/B2671830.png)
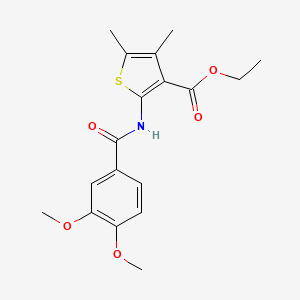

![3-[(3,5-Dimethylphenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2671838.png)
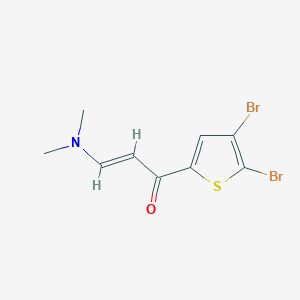
![4-(ethylsulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2671840.png)
